

Application Note: C₂₃H₂₈FN₃O₄S₂ (Fluphenazine Decanoate)

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Compound of Interest

Compound Name: C₂₃H₂₈FN₃O₄S₂

Cat. No.: B12631624

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Important Notice: The chemical formula **C₂₃H₂₈FN₃O₄S₂** corresponds to Fluphenazine decanoate, a long-acting injectable antipsychotic medication used in the management of schizophrenia.[1][2][3][4] Extensive literature review indicates that this compound is not utilized as a fluorescent probe or label. Its primary function is pharmacological, acting as a dopamine D₂ receptor antagonist in the central nervous system.[2][4] The phenothiazine core of fluphenazine may exhibit some intrinsic fluorescence, as is characteristic of many aromatic compounds, but it is not optimized or employed for imaging or detection purposes in research or clinical diagnostics.

The following sections are provided as a hypothetical framework for the evaluation of a novel, uncharacterized compound with the formula **C₂₃H₂₈FN₃O₄S₂**, hereinafter referred to as "Hypothetical Probe-752," for its potential use as a fluorescent probe. The data and protocols presented are illustrative and not based on the actual properties of Fluphenazine decanoate.

Hypothetical Application Note: Hypothetical Probe-752

Product Description

Hypothetical Probe-752 is a novel sulfonated phenothiazine derivative designed for the fluorescent labeling of specific intracellular targets. Its proposed mechanism involves the recognition of a target protein, leading to a conformational change and subsequent enhancement of its fluorescence quantum yield. This "turn-on" mechanism is designed to

minimize background fluorescence and enhance signal-to-noise for clear imaging in complex biological environments.

Spectroscopic Properties

The fundamental spectroscopic characteristics of Hypothetical Probe-752 would need to be determined to assess its suitability for fluorescence microscopy.

Property	Value	Conditions
Molecular Weight	505.6 g/mol	-
Excitation Max (λ_{ex})	488 nm	PBS, pH 7.4
Emission Max (λ_{em})	520 nm	PBS, pH 7.4
Molar Extinction Coefficient (ϵ)	75,000 M ⁻¹ cm ⁻¹	at 488 nm
Quantum Yield (Φ)	0.1 (unbound), 0.8 (target-bound)	-
Recommended Laser Line	488 nm Argon Ion Laser	-
Recommended Emission Filter	515/30 nm bandpass	-

Storage and Handling

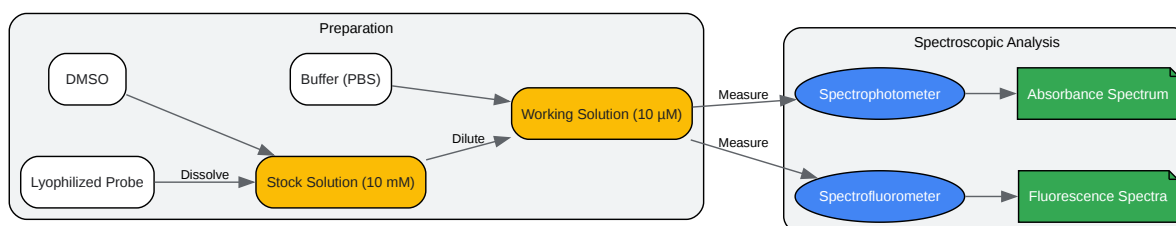
- Form: Lyophilized powder
- Storage: Store at -20°C, protected from light and moisture.
- Reconstitution: Prepare a stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro Spectroscopic Analysis

This protocol outlines the steps to confirm the basic fluorescent properties of Hypothetical Probe-752.

- Preparation of Stock Solution:
 - Dissolve the lyophilized powder in anhydrous DMSO to a final concentration of 10 mM.
- Preparation of Working Solutions:
 - Dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration of 10 μ M.
- Absorbance Spectrum:
 - Using a UV-Vis spectrophotometer, measure the absorbance spectrum from 300 nm to 600 nm to determine the absorbance maximum (λ_{max}).
- Fluorescence Spectra:
 - Using a spectrofluorometer, measure the excitation and emission spectra.
 - To determine the emission spectrum, excite the sample at its λ_{max} (e.g., 488 nm) and scan the emission from 500 nm to 700 nm.
 - To determine the excitation spectrum, set the emission detector to the determined emission maximum (e.g., 520 nm) and scan the excitation wavelengths from 400 nm to 510 nm.



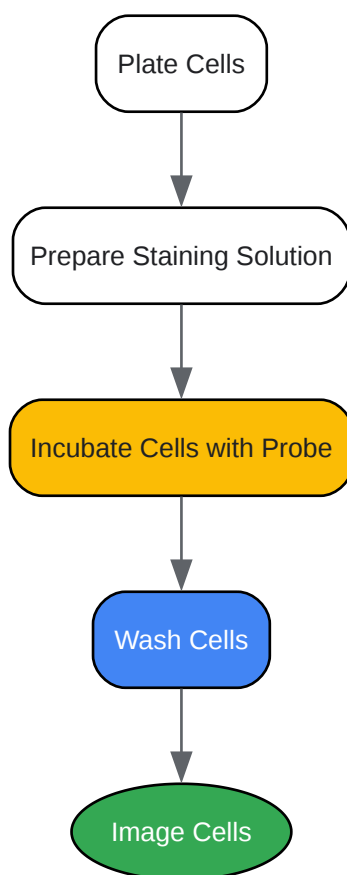
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Workflow for in vitro spectroscopic analysis.

Protocol 2: Live Cell Staining and Imaging

This protocol provides a general procedure for staining live cells with Hypothetical Probe-752.

- Cell Culture:
 - Plate cells on a suitable imaging dish (e.g., glass-bottom 35 mm dish) and culture until they reach the desired confluency (typically 60-80%).
- Preparation of Staining Solution:
 - Dilute the 10 mM stock solution of Hypothetical Probe-752 in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 μ M).
- Staining:
 - Remove the culture medium from the cells.
 - Add the staining solution to the cells and incubate at 37°C for 15-30 minutes.
- Wash:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer (e.g., HBSS).
- Imaging:
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., excitation at 488 nm, emission at 515-545 nm).



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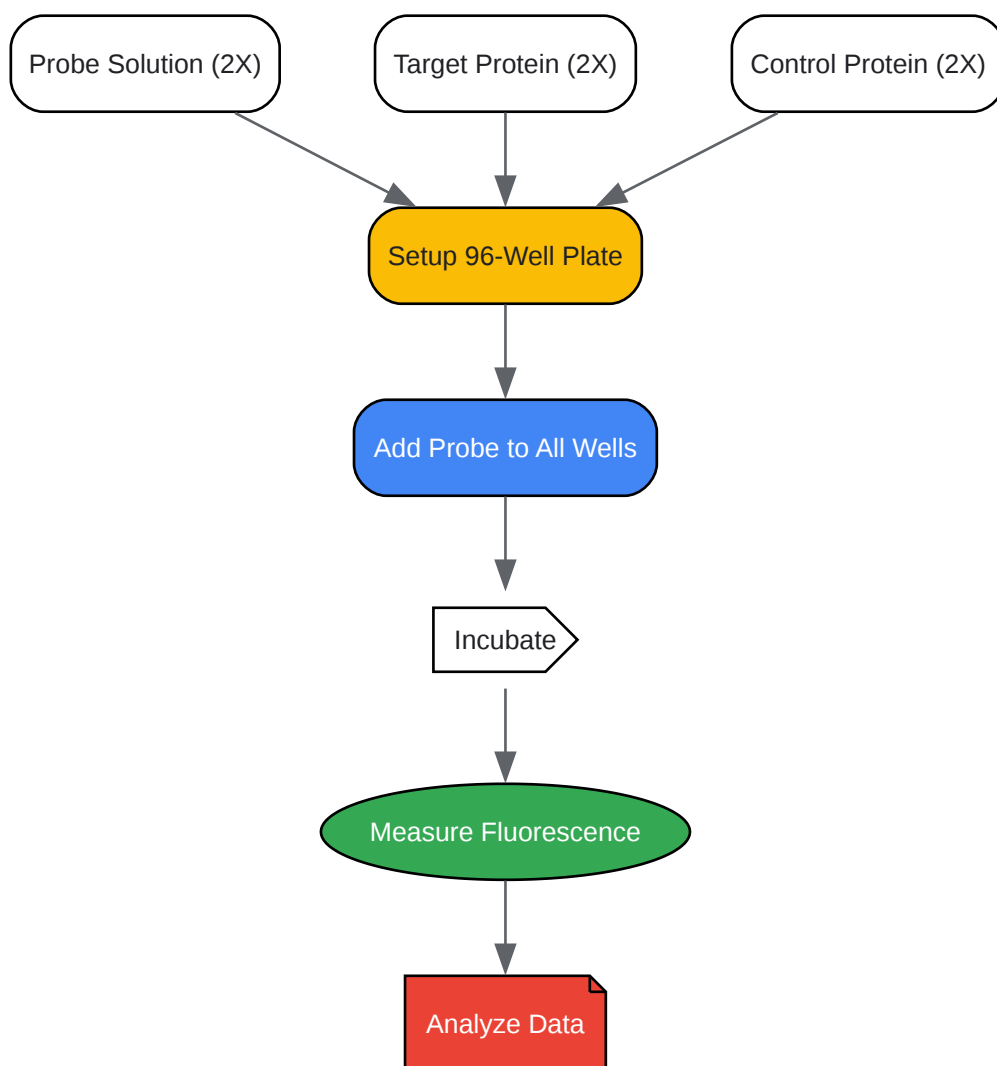
General workflow for live cell staining.

Protocol 3: Hypothetical Target Engagement Assay

This protocol describes a hypothetical assay to measure the fluorescence "turn-on" response of the probe upon binding to its target.

- Reagent Preparation:
 - Prepare a 2X solution of Hypothetical Probe-752 (e.g., 20 μ M) in assay buffer.
 - Prepare a 2X solution of the purified target protein at various concentrations in the same assay buffer.
 - Prepare a 2X solution of a negative control protein (a protein not expected to bind the probe).

- Assay Plate Setup:
 - In a 96-well black plate, add 50 μ L of each 2X target protein concentration to triplicate wells.
 - Add 50 μ L of the 2X negative control protein to control wells.
 - Add 50 μ L of assay buffer to background wells.
- Reaction Initiation:
 - Add 50 μ L of the 2X probe solution to all wells.
 - Mix gently and incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 488 nm, Em: 520 nm).
- Data Analysis:
 - Subtract the average background fluorescence from all measurements.
 - Plot the fluorescence intensity as a function of the target protein concentration to determine the binding affinity and fluorescence enhancement.



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Workflow for a target engagement assay.

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